molecular formula C19H18ClNO3S B2458200 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 899217-38-0

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No. B2458200
M. Wt: 375.87
InChI Key: VHEJYVKJJSJNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Antimicrobial Applications

Compounds synthesized from chloroquinolines have demonstrated significant antimicrobial properties. For example, a study highlighted the microwave-assisted synthesis of chloroquinoline derivatives, showing their effectiveness against both bacterial and fungal organisms, including Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (S. Sarveswari & V. Vijayakumar, 2016). This study underscores the potential of chloroquinoline derivatives in developing new antimicrobial agents.

Synthesis and Structural Studies

Anticancer and Pharmacological Potentials

Chloroquinoline derivatives have been investigated for their anticancer properties. A notable study discovered a potent apoptosis inducer within the 4-anilinoquinazoline family, emphasizing its efficacy in human breast and other cancer models while highlighting its significant blood-brain barrier penetration (N. Sirisoma et al., 2009). This research opens avenues for developing new anticancer therapies, particularly for brain-related malignancies.

Molecular Inclusion and Packing

The molecular inclusion and packing properties of chloroquinoline compounds have been explored, revealing their ability to form versatile host-guest systems. A study on "Chlorine-influenced changes in the molecular inclusion and packing properties of a diquinoline host" analyzed how chloro-substitution affects the inclusion properties and interactions with various guest molecules (J. Ashmore et al., 2007). Such insights are crucial for designing new materials and understanding molecular recognition processes.

Synthesis and Characterization of Novel Compounds

Efforts to synthesize and characterize new chloroquinoline-based compounds have led to advancements in organic synthesis and analytical techniques. Research on "Synthesis, characterization, pharmacological, molecular modeling, and antimicrobial activity evaluation of novel isomer quinoline derivatives" presented comprehensive studies on novel compounds, offering valuable information for drug development and pharmacological applications (S. Murugavel et al., 2018).

properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-3-10-21-12-18(19(22)16-11-14(20)6-9-17(16)21)25(23,24)15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEJYVKJJSJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one

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